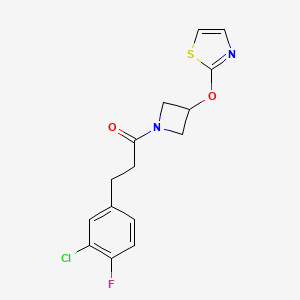
3-(3-Chloro-4-fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one, also known as CFPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to 3-(3-Chloro-4-fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one have been extensively studied for their antimicrobial properties. For instance, various azetidinones have been synthesized and evaluated for their effectiveness against a range of microbial pathogens. Studies have highlighted the clean and efficient synthesis of such compounds using microwave irradiation under solvent-free conditions, emphasizing the environmental benefits of this synthetic approach. These synthesized compounds have shown considerable antimicrobial activity, suggesting their potential as therapeutic agents in combating infectious diseases (Patel & Desai, 2005; Mistry, Desai, & Desai, 2016).
Anti-inflammatory and Analgesic Properties
Research into the pharmacological properties of related compounds has also uncovered their anti-inflammatory and analgesic effects. Through systematic synthesis and evaluation, certain derivatives have demonstrated significant antinociceptive and anti-inflammatory activities, making them potential candidates for the treatment of pain and inflammatory conditions. These findings are supported by rigorous pharmacological screening, which underscores the therapeutic versatility of these compounds (Selvam, Karthik, Palanirajan, & Ali, 2012).
Synthesis and Structural Elucidation
The synthesis of these compounds is a focal area of research, with studies exploring various synthetic routes and methodologies. For example, the transformation of azetidin-2-ones into different chemical structures under specific conditions has been investigated, revealing insights into the chemical behavior and stability of these compounds. Such research not only contributes to the understanding of their chemical properties but also opens up new avenues for the development of novel pharmaceutical agents (Mollet, D’hooghe, & de Kimpe, 2011).
Anticancer Potential
Moreover, the exploration of anticancer activities represents a promising area of research. Compounds with azetidinone and thiazolidinone scaffolds have been synthesized and evaluated against various cancer cell lines, demonstrating their potential as anticancer agents. This research is crucial in the search for new therapeutic options for cancer treatment, offering hope for more effective and targeted therapies (Hussein et al., 2020).
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2S/c16-12-7-10(1-3-13(12)17)2-4-14(20)19-8-11(9-19)21-15-18-5-6-22-15/h1,3,5-7,11H,2,4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZAQJJXYKGSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

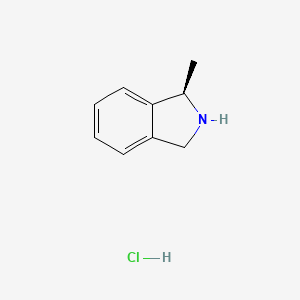
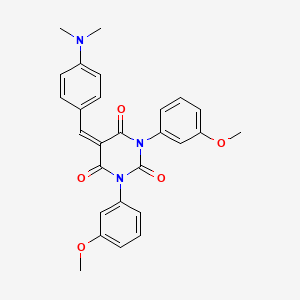
![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2731966.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2731968.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2731969.png)
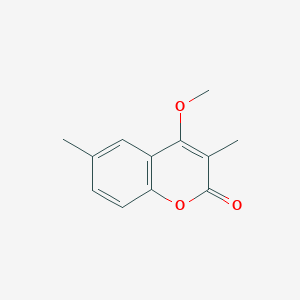
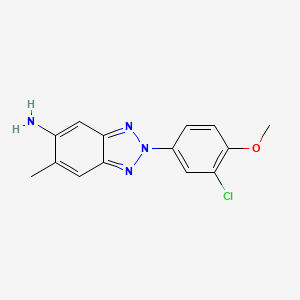
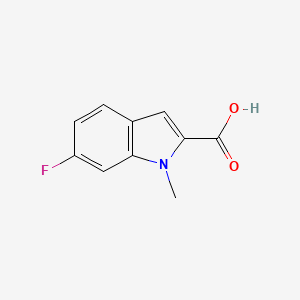

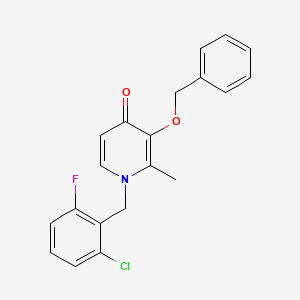
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2731978.png)

![3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2731980.png)